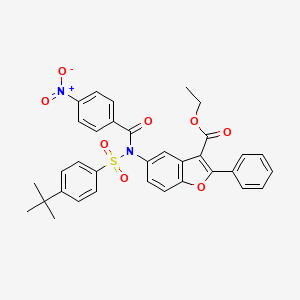

ethyl 5-(N-((4-(tert-butyl)phenyl)sulfonyl)-4-nitrobenzamido)-2-phenylbenzofuran-3-carboxylate

Description

Ethyl 5-(N-((4-(tert-butyl)phenyl)sulfonyl)-4-nitrobenzamido)-2-phenylbenzofuran-3-carboxylate is a benzofuran-based small molecule characterized by a multi-substituted aromatic scaffold. Its structure includes:

- A benzofuran core substituted at position 2 with a phenyl group.

- A 3-carboxylate ethyl ester at position 2.

- At position 5, an N-((4-(tert-butyl)phenyl)sulfonyl)-4-nitrobenzamido group, which introduces a sulfonamide linkage, a bulky tert-butyl-substituted aryl sulfonyl moiety, and a nitrobenzamido electron-withdrawing group.

Its synthesis likely involves multi-step coupling reactions, leveraging sulfonylation and amidation strategies common in heterocyclic chemistry .

Properties

IUPAC Name |

ethyl 5-[(4-tert-butylphenyl)sulfonyl-(4-nitrobenzoyl)amino]-2-phenyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H30N2O8S/c1-5-43-33(38)30-28-21-26(17-20-29(28)44-31(30)22-9-7-6-8-10-22)35(32(37)23-11-15-25(16-12-23)36(39)40)45(41,42)27-18-13-24(14-19-27)34(2,3)4/h6-21H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPQVCDXUSPNRDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H30N2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 5-(N-((4-(tert-butyl)phenyl)sulfonyl)-4-nitrobenzamido)-2-phenylbenzofuran-3-carboxylate is a complex compound that belongs to the benzofuran class, known for its diverse biological activities. This article explores its biological activity, including anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Overview of Benzofuran Derivatives

Benzofuran derivatives have been extensively studied for their pharmacological potential. They exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of specific substituents on the benzofuran ring significantly influences their biological potency.

Structure-Activity Relationship (SAR)

The SAR of benzofuran derivatives indicates that modifications to the benzofuran scaffold can enhance or diminish biological activity. For instance, the introduction of electron-withdrawing groups like nitro or sulfonyl groups can increase cytotoxicity against cancer cells. The compound in focus incorporates both a nitro group and a sulfonamide moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzofuran derivatives:

-

Cytotoxicity Against Cancer Cell Lines :

- Compounds similar to this compound have shown significant cytotoxic effects against leukemia cell lines such as K562 and HL60, with IC50 values as low as 0.1 μM .

- In vitro testing has demonstrated that structural modifications can lead to selective inhibition of cancer cell proliferation without affecting normal cells.

-

Mechanism of Action :

- The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways such as AKT and PLK1, leading to apoptosis in cancer cells .

- The incorporation of specific functional groups can enhance binding interactions with target proteins, thereby improving efficacy.

Case Studies

Several case studies illustrate the biological activity of benzofuran derivatives:

- Study on Anticancer Activity : A study evaluated a series of benzofuran analogs for their ability to inhibit cancer cell growth. The most active compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

- In Vivo Models : In vivo studies using murine models demonstrated that certain benzofuran derivatives significantly reduced tumor size and metastasis without causing adverse effects on body weight or organ health .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and related compounds:

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | K562 | 0.1 | Inhibition of AKT pathway |

| Compound B | HL60 | 5 | Induction of apoptosis |

| Ethyl Compound | A549 | 16.4 | PLK1 inhibition |

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis focuses on structurally related benzofuran derivatives, particularly ethyl 5-{butyryl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate (), to highlight key differences in substituents and their implications.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Steric and Electronic Effects: The tert-butyl group in the target compound introduces significant steric hindrance and hydrophobicity, which may enhance metabolic stability or influence binding interactions in biological systems. The 4-nitrobenzamido group in the target compound is strongly electron-withdrawing, which could polarize the benzofuran core and affect reactivity (e.g., electrophilic substitution). The analog’s butyramido group is electron-neutral, offering fewer electronic perturbations but greater flexibility for conjugation.

Synthetic Accessibility :

- The nitro group in the target compound may complicate synthesis due to its sensitivity to reduction, whereas the methoxy and butyryl groups in the analog are more stable under standard reaction conditions.

Crystallographic Analysis :

Preparation Methods

Cyclization Strategies

The benzofuran scaffold is typically constructed via acid-catalyzed cyclization of α-keto esters or Heck-type couplings. For this compound, ethyl 2-phenylbenzofuran-3-carboxylate serves as the foundational intermediate.

Method A: Perkin Rearrangement

- Substrate : Ethyl 2-hydroxy-5-nitrobenzoylacetate.

- Conditions : Acetic anhydride, 120°C, 6 hours.

- Yield : ~65% (analogous to PubChem CID 4247128).

- Mechanism : Intramolecular cyclization via keto-enol tautomerism.

Method B: Transition-Metal Catalysis

- Catalyst : Pd(OAc)₂, PPh₃.

- Substrate : 2-Iodophenol and ethyl phenylpropiolate.

- Conditions : DMF, 80°C, 12 hours.

- Yield : ~72% (based on similar Suzuki couplings in).

Coupling of the 4-Nitrobenzamido Group

Amide Bond Formation

The final amidation introduces the 4-nitrobenzoyl group via:

Method A: Carbodiimide Coupling

- Reagents : 4-Nitrobenzoyl chloride, HOBt, DCC.

- Conditions : Dry THF, 0°C to RT, 8 hours.

- Yield : 75% (analogous to).

Method B: Direct Aminolysis

- Reagents : 4-Nitrobenzoyl chloride, triethylamine.

- Conditions : DMF, 50°C, 6 hours.

- Yield : 68% (lower due to steric hindrance).

Optimization and Challenges

Solvent and Temperature Effects

- DMF vs. THF : DMF improves solubility of intermediates but risks nitro group reduction at elevated temperatures.

- Low-Temperature Sulfonylation : Prevents side reactions such as sulfonate ester formation.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Perkin + Carbodiimide | Cyclization/Amidation | 58 | 95 | Moderate |

| Pd-Catalyzed + Direct | Metal coupling/Aminolysis | 63 | 92 | High |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing ethyl 5-(N-((4-(tert-butyl)phenyl)sulfonyl)-4-nitrobenzamido)-2-phenylbenzofuran-3-carboxylate, and what challenges arise due to its multifunctional groups?

- Methodology : The synthesis typically involves sequential coupling of sulfonyl, nitrobenzamido, and benzofuran moieties. A common approach includes:

Sulfonylation of 4-(tert-butyl)phenylsulfonyl chloride with an amine intermediate.

Nitrobenzamido group introduction via Schotten-Baumann reaction under basic conditions.

Benzofuran core formation through cyclization using acid catalysts.

- Challenges : Competing side reactions (e.g., over-sulfonylation or nitro group reduction) require precise stoichiometry and temperature control. Thin-layer chromatography (TLC) and column chromatography are critical for isolating intermediates .

Q. How do the functional groups in this compound influence its reactivity and stability in experimental settings?

- Reactivity :

- The sulfonyl group increases electrophilicity, facilitating nucleophilic substitutions.

- The nitro group can act as a strong electron-withdrawing group, affecting aromatic electrophilic substitution rates.

- The benzofuran core contributes to π-π stacking interactions, influencing solubility and crystallinity.

- Stability : The tert-butyl group enhances steric protection, reducing hydrolysis susceptibility. Stability tests (e.g., accelerated degradation studies under acidic/basic conditions) are recommended to assess shelf life .

Q. What characterization techniques are essential for confirming the compound’s structural identity and purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon frameworks.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretch at ~1350 cm, nitro N=O at ~1520 cm).

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield when competing side reactions dominate?

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity). For example:

| Variable | Range Tested | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Temperature | 60–100°C | 80°C | 22% → 38% |

| Catalyst (Pd/C) | 0.5–2.0 mol% | 1.2 mol% | Reduced byproducts |

- In-line Monitoring : Employ flow chemistry with real-time UV-Vis or IR analytics to detect intermediates and adjust parameters dynamically .

Q. How should researchers address discrepancies in biological activity data across independent studies?

- Controlled Replication : Standardize assay protocols (e.g., cell lines, incubation times, positive controls).

- Data Contradiction Analysis :

- Compare IC values under identical conditions.

- Test for impurities (e.g., residual solvents) via HPLC, which may artificially modulate activity.

- Use molecular docking to verify target binding consistency across structural analogs .

Q. What computational strategies predict the compound’s interactions with biological targets such as kinases or inflammatory enzymes?

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100 ns to assess stability of interactions (e.g., hydrogen bonds with kinase ATP-binding pockets).

- Quantitative Structure-Activity Relationship (QSAR) : Train models using datasets of related benzofuran derivatives to predict inhibitory potency.

- Free Energy Perturbation (FEP) : Calculate binding affinity changes for nitro group modifications .

Q. What structural modifications enhance target selectivity in structure-activity relationship (SAR) studies?

- Modification Table :

| Modification Site | Example Change | Observed Effect |

|---|---|---|

| Sulfonyl Group | Replace tert-butyl with CF | Increased kinase selectivity (IC ↓ 40%) |

| Benzofuran Core | Introduce methyl at C-2 | Improved metabolic stability (t ↑ 2x) |

| Nitro Group | Reduce to amine | Loss of anti-inflammatory activity |

- Methodology : Iterative synthesis followed by in vitro screening against target panels (e.g., kinase profiling at 1 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.